![molecular formula C26H15NSe B14747386 16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole CAS No. 204-64-8](/img/structure/B14747386.png)
16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole is a complex heterocyclic compound that contains selenium. It is part of a class of compounds known for their unique structural properties and potential applications in various scientific fields. The compound’s structure includes multiple fused aromatic rings, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of intermediate compounds through the reaction of aromatic amines with selenium-containing reagents. These intermediates are then subjected to cyclization reactions, often under high-temperature conditions, to form the final compound.
Industrial Production Methods
Industrial production of 16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of reduced selenium-containing compounds.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole involves its interaction with specific molecular targets. The compound’s structure allows it to intercalate with DNA, potentially disrupting cellular processes. It can also interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The selenium atom in the compound plays a crucial role in its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole
- 16H-Benzo2,3benzothiopheno[6,5-a]benzo[g]carbazole
- 16H-Benzo2,3benzofurano[6,5-a]benzo[g]carbazole
Uniqueness
16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs
Propriétés
Numéro CAS |
204-64-8 |
|---|---|
Formule moléculaire |
C26H15NSe |
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
5-selena-28-azaheptacyclo[15.11.0.02,14.04,12.06,11.018,27.019,24]octacosa-1(17),2,4(12),6,8,10,13,15,18(27),19,21,23,25-tridecaene |
InChI |
InChI=1S/C26H15NSe/c1-2-6-17-15(5-1)10-12-22-25(17)19-11-9-16-13-21-18-7-3-4-8-23(18)28-24(21)14-20(16)26(19)27-22/h1-14,27H |
Clé InChI |
HDPVGNACONNKER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=CC6=C(C=C5C=C4)C7=CC=CC=C7[Se]6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



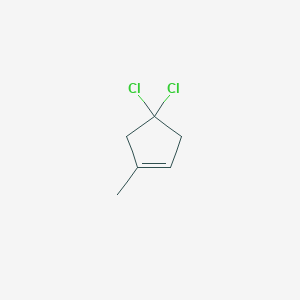

![(e)-Bis[3-(trifluoromethyl)phenyl]diazene](/img/structure/B14747325.png)
![4,7,9-trimethoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14747334.png)
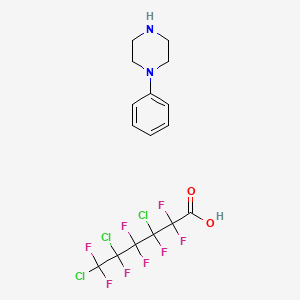

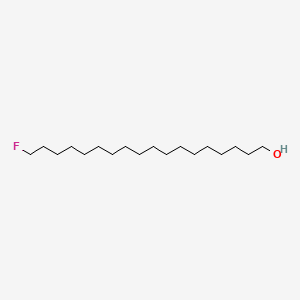


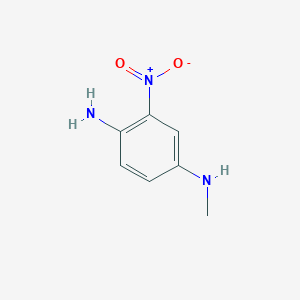
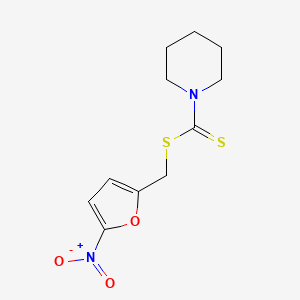

![9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene](/img/structure/B14747401.png)
